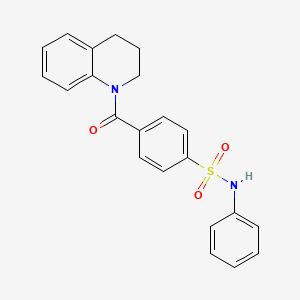
N,N-bis(cyanomethyl)-2-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(cyanomethyl)-2-cyclohexylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly known as BCA, and it is a versatile reagent that can be used in a variety of chemical reactions. The purpose of
Mecanismo De Acción
The mechanism of action of N,N-bis(cyanomethyl)-2-cyclohexylacetamide is not well understood. However, it is believed that this compound acts as a nucleophile in many chemical reactions. The cyano groups in this compound are highly reactive and can participate in a variety of chemical reactions. Additionally, the cyclohexyl group in this compound can provide steric hindrance, which can affect the reactivity of the cyano groups.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known that this compound is not toxic to cells and does not exhibit any significant cytotoxicity. Additionally, this compound has been shown to be stable under a variety of conditions, which makes it an attractive reagent for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-bis(cyanomethyl)-2-cyclohexylacetamide in lab experiments is its versatility. This compound can participate in a variety of chemical reactions, which makes it useful for the synthesis of a wide range of compounds. Additionally, this compound is stable under a variety of conditions, which makes it easy to handle and store. However, one of the limitations of using this compound is its relatively low reactivity. This compound may not be suitable for reactions that require high reactivity or fast reaction rates.
Direcciones Futuras
There are several future directions for the study of N,N-bis(cyanomethyl)-2-cyclohexylacetamide. One potential direction is the development of new chemical reactions that utilize this compound as a reagent. Additionally, this compound could be used as a building block for the synthesis of novel biologically active compounds. Finally, the mechanism of action of this compound could be further studied to better understand its reactivity and potential applications in scientific research.
Métodos De Síntesis
The synthesis of N,N-bis(cyanomethyl)-2-cyclohexylacetamide involves the reaction between 2-cyclohexylacetonitrile and chloroacetonitrile in the presence of a base. This reaction yields the desired product, which can be purified through recrystallization. The purity of the product can be confirmed through various analytical techniques, such as melting point determination and spectroscopy.
Aplicaciones Científicas De Investigación
N,N-bis(cyanomethyl)-2-cyclohexylacetamide has been used in a variety of scientific research applications, including the synthesis of novel compounds and the development of new chemical reactions. This compound has been shown to be a versatile reagent that can participate in a variety of chemical reactions, including Michael additions, nucleophilic substitutions, and condensation reactions. Additionally, this compound has been used as a building block for the synthesis of various biologically active compounds, such as antitumor agents and antibacterial agents.
Propiedades
IUPAC Name |
N,N-bis(cyanomethyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-6-8-15(9-7-14)12(16)10-11-4-2-1-3-5-11/h11H,1-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHEXJTRQCTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide](/img/structure/B7547488.png)

![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)
![8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7547562.png)
![N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B7547570.png)
![1-(furan-2-ylmethyl)-N-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547573.png)
![ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate](/img/structure/B7547579.png)